methyl 4-methoxy-3-({[5-(thiophen-2-yl)furan-2-yl]methyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-methoxy-3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester, a methoxy group, and a sulfonamide linkage
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Given the presence of a thiophene ring, it might be involved in pathways related to the metabolism of sulfur-containing compounds . The Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could be a potential pathway .
Pharmacokinetics
The compound’s bioavailability could be affected by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by oxidative conditions due to the presence of the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-({[5-(thiophen-2-yl)furan-2-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while reduction of the sulfonamide group would produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential use as a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: This compound shares a similar benzoate ester and sulfonamide structure but lacks the thiophene and furan rings.
4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide: Another related compound with a similar core structure but different substituents.
Uniqueness
Methyl 4-methoxy-3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate is unique due to the presence of both thiophene and furan rings, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
methyl 4-methoxy-3-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-23-15-7-5-12(18(20)24-2)10-17(15)27(21,22)19-11-13-6-8-14(25-13)16-4-3-9-26-16/h3-10,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARFFKMFJJGJIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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